molecular formula C10H18N6O B7533969 N-methyl-N-(1-methylpiperidin-4-yl)-2-(tetrazol-1-yl)acetamide

N-methyl-N-(1-methylpiperidin-4-yl)-2-(tetrazol-1-yl)acetamide

Cat. No. B7533969
M. Wt: 238.29 g/mol
InChI Key: FWYSJCISLWJTKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-(1-methylpiperidin-4-yl)-2-(tetrazol-1-yl)acetamide, also known as MTAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MTAA is a tetrazole-based compound that has been synthesized using a novel method, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

N-methyl-N-(1-methylpiperidin-4-yl)-2-(tetrazol-1-yl)acetamide acts as a positive allosteric modulator of GABAA receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. N-methyl-N-(1-methylpiperidin-4-yl)-2-(tetrazol-1-yl)acetamide enhances the binding of GABA to the receptor, leading to an increase in chloride ion influx and hyperpolarization of the neuron, resulting in decreased neuronal excitability.
Biochemical and Physiological Effects
N-methyl-N-(1-methylpiperidin-4-yl)-2-(tetrazol-1-yl)acetamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-methyl-N-(1-methylpiperidin-4-yl)-2-(tetrazol-1-yl)acetamide has also been shown to have analgesic effects by reducing pain-related behavior in animal models. Additionally, N-methyl-N-(1-methylpiperidin-4-yl)-2-(tetrazol-1-yl)acetamide has been shown to have anticonvulsant effects by reducing seizure activity in animal models.

Advantages and Limitations for Lab Experiments

N-methyl-N-(1-methylpiperidin-4-yl)-2-(tetrazol-1-yl)acetamide has several advantages for use in lab experiments. It is a novel compound that has not been extensively studied, making it a potentially valuable tool for researchers. Additionally, N-methyl-N-(1-methylpiperidin-4-yl)-2-(tetrazol-1-yl)acetamide has been shown to have a range of biological effects, making it a versatile compound for use in different experimental paradigms.
However, there are also limitations to the use of N-methyl-N-(1-methylpiperidin-4-yl)-2-(tetrazol-1-yl)acetamide in lab experiments. Its mechanism of action is not fully understood, and its effects may be dependent on the experimental conditions. Additionally, the synthesis of N-methyl-N-(1-methylpiperidin-4-yl)-2-(tetrazol-1-yl)acetamide is complex and may be challenging for some researchers.

Future Directions

There are several future directions for research on N-methyl-N-(1-methylpiperidin-4-yl)-2-(tetrazol-1-yl)acetamide. One potential area of study is the development of N-methyl-N-(1-methylpiperidin-4-yl)-2-(tetrazol-1-yl)acetamide derivatives with improved pharmacokinetic properties. Additionally, further research is needed to fully understand the mechanism of action of N-methyl-N-(1-methylpiperidin-4-yl)-2-(tetrazol-1-yl)acetamide and its effects on different biological systems. Finally, the potential therapeutic applications of N-methyl-N-(1-methylpiperidin-4-yl)-2-(tetrazol-1-yl)acetamide in the treatment of neurodegenerative diseases should be further explored.

Synthesis Methods

N-methyl-N-(1-methylpiperidin-4-yl)-2-(tetrazol-1-yl)acetamide is synthesized using a novel method that involves the reaction of 1-methylpiperidin-4-amine with 2-chloroacetyl chloride to form N-(1-methylpiperidin-4-yl)-2-chloroacetamide. This intermediate is then reacted with sodium azide to yield N-(1-methylpiperidin-4-yl)-2-azidoacetamide, which is subsequently reduced using palladium on carbon to form N-methyl-N-(1-methylpiperidin-4-yl)-2-(tetrazol-1-yl)acetamide.

Scientific Research Applications

N-methyl-N-(1-methylpiperidin-4-yl)-2-(tetrazol-1-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. N-methyl-N-(1-methylpiperidin-4-yl)-2-(tetrazol-1-yl)acetamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-methyl-N-(1-methylpiperidin-4-yl)-2-(tetrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N6O/c1-14-5-3-9(4-6-14)15(2)10(17)7-16-8-11-12-13-16/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYSJCISLWJTKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)C(=O)CN2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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